Morinamide

説明

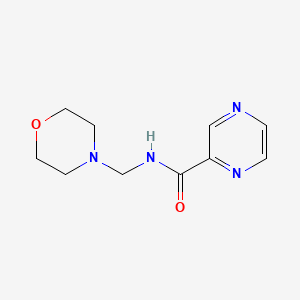

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLAVKAVSKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CNC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1473-73-0 (mono-hydrochloride) | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046159 | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

952-54-5 | |

| Record name | Morphazinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFL28PA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structure Activity Relationship Sar Investigations of Morinamide Analogs

Synthetic Approaches and Chemical Transformations

Advanced Synthetic Routes for Morinamide and its Precursors

This compound, chemically known as N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, is a derivative of the antitubercular drug pyrazinamide (B1679903). wikipedia.org The synthesis of this compound and its precursors typically involves the coupling of a pyrazine (B50134) carboxylic acid derivative with a substituted amine.

A common precursor for this compound synthesis is pyrazine-2-carboxylic acid. Advanced synthetic methods for pyrazine derivatives often employ modern organic chemistry techniques to achieve higher yields and greater molecular diversity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to synthesize substituted pyrazines, which can serve as versatile intermediates. While not a direct synthesis of this compound, these methods provide efficient pathways to functionalized pyrazine cores that can be further elaborated.

Another key component in this compound synthesis is N-aminomorpholine. The synthesis of this reagent can be achieved through various methods, including the nitrosation of morpholine (B109124) followed by reduction.

The final step in this compound synthesis is typically an amide bond formation between pyrazine-2-carboxylic acid (or an activated derivative) and N-aminomorpholine.

Application of Specific Esterification and Coupling Reactions in Synthesis

The formation of the amide linkage in this compound is a critical step that often utilizes peptide coupling reagents to facilitate the reaction. hepatochem.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.gov These reagents activate the carboxylic acid group of pyrazine-2-carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of N-aminomorpholine.

Phosphonium and aminium-based coupling reagents, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective for amide bond formation and can be employed in this compound synthesis. hepatochem.comorganic-chemistry.org

Esterification reactions are more relevant to the synthesis of this compound analogs where the amide bond is replaced by an ester linkage. libretexts.org Pyrazine-2-carboxylic acid can be esterified with various alcohols under acidic conditions to produce a range of pyrazinoate esters, which can be valuable for structure-activity relationship (SAR) studies. rsc.org

Design and Elucidation of this compound Analogs and Derivatives

Exploration of Pyrazine-based Structural Analogs

The pyrazine ring is a crucial pharmacophore in many biologically active molecules, including this compound. imist.ma Consequently, the synthesis and evaluation of pyrazine-based structural analogs of this compound are of significant interest for developing new therapeutic agents. researchgate.net Modifications to the pyrazine ring can significantly influence the compound's biological activity.

Research into pyrazinamide derivatives has shown that substitutions on the pyrazine ring can modulate antimycobacterial activity. nih.govnih.gov For example, the introduction of various substituents at different positions of the pyrazine ring can impact the compound's interaction with its biological target. This knowledge can be applied to the design of novel this compound analogs with potentially improved properties. researchgate.net

| Pyrazine-based Analog Moiety | Potential Modification Site | Example Substituent | Potential Impact on Activity |

| Pyrazine Ring | Position 3 | Benzylamino group | Altered antimycobacterial activity nih.gov |

| Pyrazine Ring | Position 5 | Chloro group | Potentially enhanced biological activity |

| Pyrazine Ring | Position 6 | Methyl group | Modulation of pharmacokinetic properties |

Modifications and Hybridizations Involving the Morpholine Moiety

The morpholine moiety in this compound also presents opportunities for structural modification to explore SAR. e3s-conferences.org The morpholine ring can influence the compound's solubility, metabolic stability, and interaction with biological targets. taylorandfrancis.com

Analogs can be synthesized by replacing the morpholine ring with other heterocyclic systems, such as piperidine, piperazine, or thiomorpholine, to investigate the effect of ring size, heteroatom composition, and conformational flexibility on biological activity. nih.govnih.gov Furthermore, substituents can be introduced on the morpholine ring itself to probe specific interactions with target proteins. e3s-conferences.org

| Morpholine-modified Analog | Modification | Potential Rationale |

| Piperidine Analog | Replacement of morpholine with piperidine | Investigate the role of the oxygen heteroatom |

| Substituted Morpholine Analog | Addition of substituents on the morpholine ring | Probe for additional binding interactions |

| Thiomorpholine Analog | Replacement of the morpholine oxygen with sulfur | Alter electronic properties and hydrogen bonding capacity |

Conjugation with Other Heterocyclic Scaffolds (e.g., Pyrimidine, Indolizine)

A promising strategy for the development of novel bioactive compounds is the conjugation of the this compound scaffold with other heterocyclic systems known to possess therapeutic properties. This molecular hybridization approach can lead to compounds with dual or synergistic activities.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound analogs, this would involve correlating specific structural modifications with changes in their pharmacological effects.

Molecular Hybridization as a Strategy for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced bioactivity or a dual mode of action. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua This approach could be theoretically applied to this compound by linking it to another bioactive molecule. This could lead to synergistic effects, improved targeting, or the overcoming of resistance mechanisms. While the principles of molecular hybridization are well-established, the application of this strategy to this compound, including the synthesis and evaluation of such hybrids, has not been specifically reported in the available research.

Molecular and Cellular Mechanisms of Action of Morinamide

Mycobactericidal Mechanisms

Morinamide's bactericidal action against mycobacteria is rooted in its ability to compromise critical cellular functions, leading to bacterial demise.

A cornerstone of this compound's mechanism of action involves the disruption of mycolic acid synthesis, a vital process for mycobacterial survival.

This compound's primary mechanism involves the inhibition of mycolic acid synthesis through the disruption of the fatty acid synthase II (FAS-II) enzyme complex. patsnap.combiosynth.com This enzyme complex is crucial for elongating fatty acids into the long-chain mycolic acids that are characteristic components of the mycobacterial cell wall. patsnap.com By binding to and inhibiting key enzymes within the FAS-II complex, this compound effectively halts the production of these essential lipids. patsnap.com

The inhibition of mycolic acid synthesis by this compound directly leads to a weakened mycobacterial cell wall. patsnap.combiosynth.com Mycolic acids are fundamental for the robustness and impermeability of the mycobacterial cell wall, providing a protective barrier. patsnap.com The compromised integrity of the cell wall renders the bacteria more susceptible to osmotic stress, ultimately culminating in cell death. patsnap.combiosynth.com

The disruption of mycolic acid synthesis by this compound leads to a weakened cell wall and increased susceptibility to osmotic stress, which contributes to mycobacterial cell death. patsnap.com Furthermore, this compound behaves as a prodrug for Pyrazinamide (B1679903) (PZA). wikipedia.org The active form of PZA, pyrazinoic acid (POA), is known to interfere with coenzyme A synthesis. nih.govnih.gov The release of aldehyde, another component from morphazinamide (this compound), drives thiol stress, which synergistically disrupts coenzyme A metabolism alongside PZA, leading to rapid bacterial cell death. nih.gov Pyrazinoic acid has also been shown to synergize with host-derived reactive oxygen species (ROS), promoting increased cellular oxidative damage and enhanced killing of M. tuberculosis. elifesciences.orgnih.gov This implicates thiol oxidation as a key factor in sensitizing M. tuberculosis to the drug's activity. elifesciences.orgnih.gov

Inhibition of Mycolic Acid Biosynthesis Pathways

Biological Activity Spectrum in Pre-clinical Settings

In pre-clinical evaluations, this compound has demonstrated significant biological activity against mycobacteria. It is classified as an antitubercular agent and a second-line anti-tuberculous agent. patsnap.combiosynth.comncats.iodrugbank.com In vitro studies have shown that this compound exhibits clear dose-dependent bacteriostatic and bactericidal activities. ncats.io Its anti-mycobacterial efficacy has been reported to be comparable to that of pyrazinamide and is influenced by the acidity of the surrounding medium, with optimal activity observed at a pH of 5.6. ncats.io Due to its specific action on mycolic acid synthesis, this compound is a valuable tool in laboratory settings for investigating bacterial resistance mechanisms and for the development of new therapeutic agents. biosynth.com

Compound Names and PubChem CIDs

In Vitro Bacteriostatic and Bactericidal Properties against Mycobacterium tuberculosis

In in vitro studies, this compound has demonstrated clear dose-dependent bacteriostatic and bactericidal activities against Mycobacterium tuberculosis. ncats.ioncats.io The anti-mycobacterial effect of this compound has been noted to be comparable to that of pyrazinamide and is dependent on the acidity of the medium, exhibiting optimal activity at a pH of 5.6. ncats.io

Modulatory Effects on Intracellular Mycobacterial Survival within Host Cells (e.g., Macrophages)

Mycobacterium tuberculosis is known for its ability to infect, adapt, survive, and replicate within various host cell types, with alveolar macrophages serving as a key replication niche during early infection. nih.govfrontiersin.org The intracellular lifestyle of Mtb is a crucial aspect of TB pathogenesis, emphasizing the importance of drugs that can effectively target mycobacteria within these host environments. nih.gov

This compound has shown significant modulatory effects on intracellular mycobacterial survival. In experiments utilizing macrophage monolayers infected with M. tuberculosis, this compound exhibited a very clear dose-dependent bacteriostatic and bactericidal effect. This activity was observed at concentrations of 64, 128, and 256 µg/mL. ncats.ioncats.io This indicates this compound's capacity to combat Mtb even within the protective confines of host macrophages, which is critical for effective tuberculosis chemotherapy.

Table 1: this compound's Effect on Intracellular M. tuberculosis in Macrophages

| Concentration (µg/mL) | Observed Effect on Intracellular M. tuberculosis |

| 64 | Clear dose-dependent bacteriostatic and bactericidal effect ncats.ioncats.io |

| 128 | Clear dose-dependent bacteriostatic and bactericidal effect ncats.ioncats.io |

| 256 | Clear dose-dependent bacteriostatic and bactericidal effect ncats.ioncats.io |

Pre Clinical Pharmacological and Biological Efficacy Assessments

In vitro Efficacy Profiling

In vitro studies are crucial for understanding the direct impact of a compound on bacterial growth and survival under controlled laboratory conditions.

Morinamide behaves as a prodrug for Pyrazinamide (B1679903) (PZA), and its anti-mycobacterial effect is comparable to that of PZA. wikipedia.orgncats.ioncats.io The activity of PZA, and by extension this compound, is highly dependent on the acidity of the medium. ncats.ioncats.iobiorxiv.org Under standard culture conditions, PZA typically shows no growth inhibitory activity against M. tuberculosis; however, its susceptibility is significantly enhanced at low pH. biorxiv.org For instance, the Minimum Inhibitory Concentration (MIC) of PZA against M. tuberculosis can be as low as 25 mg/L at pH 5.5, but increases to 100 mg/L at pH 8.5 and 200 µg/mL at pH 6.5 to 8.0 in certain minimal media. nih.gov While specific MIC values for this compound against various sensitive and drug-resistant M. tuberculosis strains are not explicitly detailed in the provided literature, its mechanism as a PZA prodrug implies similar pH-dependent activity. ncats.ioncats.io

This compound has demonstrated clear dose-dependent bacteriostatic and bactericidal activities in vitro. ncats.ioncats.io Experiments involving macrophage monolayers infected with M. tuberculosis showed a very clear dose-dependent effect of this compound. ncats.ioncats.io In these studies, this compound exhibited activity at concentrations of 64, 128, and 256 µg/ml. ncats.ioncats.io

Table 1: Dose-Dependent Activity of this compound in Macrophage Experiments

| Concentration (µg/ml) | Observed Activity |

| 64 | Bacteriostatic and Bactericidal ncats.ioncats.io |

| 128 | Bacteriostatic and Bactericidal ncats.ioncats.io |

| 256 | Bacteriostatic and Bactericidal ncats.ioncats.io |

A critical environmental factor influencing this compound's anti-mycobacterial activity is the acidity of the medium. ncats.ioncats.io Similar to its parent drug PZA, this compound's anti-mycobacterial effect is dependent on an acidic environment, optimally around pH 5.6. ncats.ioncats.io This pH dependency is a hallmark of PZA's action, which is active against M. tuberculosis only at low pH. biorxiv.org The bactericidal activity of PZA is optimal at an acidic pH of 5.5–5.6 and is nearly inactive at neutral pH. aphl.org This characteristic is consistent with observations that PZA is bactericidal against bacilli within activated macrophages, which undergo greater phagosomal acidification, but shows no activity within resting macrophages. biorxiv.org The MIC of PZA is pH-dependent, increasing with higher pH values. nih.govaphl.org

Mechanisms of Drug Resistance and Innovative Resistance Mitigation Strategies

Elucidation of Molecular Mechanisms of Resistance in Mycobacterium tuberculosis

Resistance to Morinamide/PZA is a complex phenomenon involving genetic alterations, active drug removal systems, and adaptive bacterial community behaviors.

Identification of Genetic Mutations in Drug Target Genes

The primary mechanism of resistance to this compound and its parent compound, PZA, is the impairment of the bioactivation pathway. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. asm.orgnih.govscispace.com Mutations within the pncA gene are the leading cause of resistance, accounting for the majority of clinical PZA-resistant isolates. asm.orguberresearch.com

These mutations are highly diverse and can occur throughout the entire 561-base pair length of the pncA gene. asm.org They include a wide array of genetic alterations:

Missense Mutations: Single nucleotide changes that result in an amino acid substitution, potentially altering the structure and function of the PZase enzyme.

Nonsense Mutations: Changes that introduce a premature stop codon, leading to a truncated, non-functional protein.

Insertions and Deletions (Indels): The addition or removal of nucleotides, which can cause frameshifts and result in a completely non-functional enzyme. nih.govresearchgate.netrsc.org

Promoter Mutations: Alterations in the regulatory region upstream of the pncA gene can also reduce its expression, leading to insufficient PZase production.

While pncA mutations are the predominant cause, resistance in the absence of pncA alterations has led to the investigation of other genes. Mutations in rpsA, which encodes the ribosomal protein S1, have been identified in some PZA-resistant strains. asm.org This protein is involved in trans-translation, a process essential for rescuing stalled ribosomes, which has been proposed as a target of POA. Another gene, panD, which encodes an aspartate decarboxylase involved in coenzyme A synthesis, has also been implicated as a potential resistance determinant and a possible target of POA. asm.orguberresearch.com However, the role of rpsA and panD mutations in clinical resistance is considered less significant compared to pncA.

| Gene | Function | Type of Mutations | Effect on Resistance |

|---|---|---|---|

| pncA | Encodes Pyrazinamidase (PZase), which converts the prodrug PZA to its active form, pyrazinoic acid (POA). | Missense, Nonsense, Insertions, Deletions, Promoter mutations. | Loss of PZase activity, preventing drug activation. This is the major mechanism of resistance. |

| rpsA | Encodes Ribosomal Protein S1, a target of POA involved in trans-translation. | Missense mutations, Deletions. | Alters the drug target, preventing POA from inhibiting protein synthesis. A less common resistance mechanism. |

| panD | Encodes Aspartate Decarboxylase, involved in pantothenate and Coenzyme A biosynthesis. | Missense mutations. | May prevent POA from disrupting Coenzyme A synthesis. Its role in clinical resistance is still being fully elucidated. |

Contribution of Efflux Pump Systems to Antimicrobial Resistance

Efflux pumps are membrane-spanning proteins that actively transport substrates, including antimicrobial drugs, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. In M. tuberculosis, efflux systems are recognized contributors to intrinsic and acquired drug resistance.

Several putative efflux proteins have been identified as being involved in PZA resistance. Studies have shown that overexpression of genes encoding the efflux pumps Rv0191, Rv3756c, Rv3008, and Rv1667c can lead to low-level resistance to PZA and its active form, POA. asm.org Furthermore, point mutations in the gene for the efflux pump Rv1258c (also known as Tap) have been found in clinical isolates and demonstrated to confer resistance to PZA. frontiersin.org The active efflux of POA is a key mechanism, and its inhibition can restore bacterial susceptibility. The addition of efflux pump inhibitors (EPIs) such as verapamil, piperine, and reserpine has been shown to increase the susceptibility of M. tuberculosis strains that overexpress these specific pumps, confirming their role in PZA efflux. asm.orgfrontiersin.org

Role of Biofilm Formation in Mycobacterial Persistence and Drug Tolerance

Mycobacterium tuberculosis can form biofilms, which are structured communities of bacteria encased in a self-produced extracellular matrix. This mode of growth is associated with increased tolerance to various environmental stresses, including the action of antimicrobial drugs. Biofilm-associated drug tolerance is a phenotypic change, distinct from genetically encoded resistance, and contributes significantly to mycobacterial persistence.

The mechanisms by which biofilms confer tolerance are multifactorial:

Reduced Drug Penetration: The dense extracellular matrix, composed of lipids, polysaccharides, and DNA, can act as a physical barrier, slowing the diffusion of drugs like this compound/PZA to the bacterial cells within the biofilm.

Altered Metabolic State: Bacteria within a biofilm often exist in a state of reduced metabolic activity and slow growth. Since the activity of many antibiotics, including PZA, is most effective against metabolically active bacteria, the quiescent state of biofilm-dwelling bacilli renders them less susceptible.

Stress Response Activation: The biofilm environment can trigger stress response pathways in the bacteria, which can upregulate the expression of genes associated with drug tolerance, including efflux pumps.

This biofilm-mediated tolerance allows a subpopulation of bacteria to survive antibiotic treatment, potentially leading to treatment failure and disease relapse.

Strategies for Overcoming Antimicrobial Resistance

The rise of this compound/PZA resistance necessitates the development of innovative strategies to counteract these mechanisms and extend the lifespan of this crucial drug class.

Pre-clinical Assessment of this compound in Combination Therapy Regimens

A cornerstone of tuberculosis therapy is the use of multi-drug regimens to enhance bactericidal activity and prevent the emergence of resistance. Pre-clinical studies in murine models have consistently demonstrated the synergistic potential of PZA when combined with other antitubercular agents.

The combination of PZA with the nitroimidazole PA-824 (Pretomanid) and the fluoroquinolone moxifloxacin showed significantly greater bactericidal activity than the standard first-line regimen in early studies. aidsmap.com Similarly, powerful synergy has been observed between PZA and the diarylquinoline R207910 (TMC207), where the combination led to rapid culture-negative conversion in mice. asm.orgasm.org Other pre-clinical evaluations have confirmed the synergistic activity of PZA with rifampin and PA-824, with some combinations leading to relapse-free cure in murine models. nih.gov The combination of bedaquiline, PZA, and moxifloxacin has also shown superior bactericidal and sterilizing activity compared to the standard regimen in multiple mouse models. nih.gov These findings underscore the critical role of PZA and its analogs as a synergistic partner in novel, potentially shorter, and more effective treatment regimens for both drug-susceptible and drug-resistant tuberculosis. atsjournals.org

| Drug Combination | Pre-clinical Finding | Potential Advantage |

|---|---|---|

| Pyrazinamide (B1679903) + PA-824 (Pretomanid) + Moxifloxacin | Demonstrated superior early bactericidal activity compared to the standard regimen in murine models. aidsmap.com | Forms a potent core for novel treatment-shortening regimens. |

| Pyrazinamide + R207910 (TMC207/Bedaquiline) | Exhibited strong synergistic interaction, leading to rapid culture clearance in mice. asm.orgasm.org | Potential to significantly reduce treatment duration. |

| Pyrazinamide + Rifampin + PA-824 (Pretomanid) | Led to relapse-free cure after 4 months of treatment in a murine model. nih.gov | Enhanced sterilizing activity over standard therapy. |

| Pyrazinamide + Bedaquiline + Moxifloxacin | Showed superior bactericidal and sterilizing activity in multiple murine TB models. nih.gov | Effective against both replicating and persistent bacilli. |

| Pyrazinamide + Spectinamide-1599 | Demonstrated a synergistic effect with superior bacterial reduction in a C3HeB/FeJ mouse model. nih.gov | Potential for combination with inhalational therapies. |

Rational Drug Design Approaches to Circumvent Resistance Pathways

Given that the primary resistance mechanism involves the failure to activate the prodrug, a key strategy in rational drug design is to develop analogs that can bypass this step. Research has focused on creating derivatives of pyrazinoic acid (POA), the active form of the drug, which would not require conversion by the PZase enzyme.

One successful approach has been the synthesis of pyrazinoic acid esters. These compounds can be hydrolyzed by other mycobacterial esterases, which are still functional in pncA-mutant, PZA-resistant strains. nih.gov This strategy effectively circumvents the most common resistance mechanism. Some of these POA esters have demonstrated potent activity against both PZA-susceptible and PZA-resistant strains of M. tuberculosis in vitro. nih.gov Another innovative approach involves creating conjugates, such as linking POA to a β-lactam. This design leverages the mycobacterial β-lactamase enzyme to cleave the conjugate and release the active POA warhead inside the bacterium, thereby creating a novel activation pathway. umn.edu These structure-based drug design efforts aim to create next-generation PZA analogs that are not only more potent but also active against clinically resistant strains, ensuring the continued value of this drug class in the fight against tuberculosis. bohrium.com

Development of Novel Analogs Immune to Established Resistance Mechanisms

The primary mechanism of resistance to this compound, which is metabolized to pyrazinamide (PZA), involves mutations in the pncA gene. This gene encodes the enzyme pyrazinamidase, responsible for converting the prodrug PZA into its active form, pyrazinoic acid (POA). Consequently, a key strategy to combat this resistance is the development of novel analogs that circumvent the need for activation by pyrazinamidase. Research has primarily focused on two main classes of compounds: esters of pyrazinoic acid and analogs of pyrazinoic acid with modifications to the pyrazine (B50134) ring.

Esters of Pyrazinoic Acid (POA)

One promising approach to bypass pncA-mediated resistance is the synthesis of pyrazinoic acid esters (POA esters). These compounds are designed to release the active POA molecule through hydrolysis by other mycobacterial esterases, thus rendering the pyrazinamidase enzyme redundant.

Research has demonstrated that certain POA esters exhibit significant antibacterial efficacy in vitro and ex vivo against various Mycobacterium species and strains with both natural and acquired resistance to PZA. edgehill.ac.uknih.gov This includes activity against M. bovis and M. avium, which are naturally resistant to PZA. edgehill.ac.uknih.gov The mechanism of action for these esters is believed to involve their cleavage into POA and a long-chain alcohol. Interestingly, evidence suggests that the long-chain fatty alcohols themselves possess a significant antimycobacterial effect against PZA-resistant strains and are not merely inactive components. nih.gov This dual-action potential makes POA esters a compelling area for the development of new drugs effective against both PZA-susceptible and PZA-resistant isolates. nih.gov

A study on 2-chloroethyl pyrazinoate, a POA ester, demonstrated a minimum inhibitory concentration (MIC) of 3.96 µg/mL against M. tuberculosis H37Rv, highlighting the potential of this class of compounds. unifesp.br

Analogs of Pyrazinoic Acid (POA)

Another major avenue of research is the rational design and synthesis of POA analogs based on its newly identified mechanism of action. Recent studies have shown that POA targets the enzyme PanD, a crucial component of the coenzyme A biosynthetic pathway in M. tuberculosis. nih.govdigitellinc.comnih.gov This understanding, coupled with the crystal structure of PanD bound to POA, has enabled a structure-based approach to design novel analogs with improved potency and the ability to overcome PZA resistance. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted by synthesizing and testing various POA analogs, including ring and carboxylic acid bioisosteres, as well as substitutions at the 3, 5, and 6 positions of the pyrazine ring. nih.govnih.gov

Key Findings from SAR Studies:

Ring and Carboxylic Acid Bioisosteres: Analogs with these modifications did not significantly enhance antimicrobial activity. nih.govdigitellinc.com

Ring Substitutions: Modifications on the pyrazine ring, particularly at the 3 and 5 positions, have shown promising results. nih.govdigitellinc.com

Alkylamino-Substituted POA Analogs: Analogs with alkylamino-group substitutions at the 3 and 5 positions of POA were found to be 5 to 10-fold more potent than POA itself. nih.govdigitellinc.comnih.gov

These potent analogs have been evaluated for their binding affinity to the PanD target, confirming their on-target activity. nih.govdigitellinc.com The development of these next-generation POA analogs represents a significant step towards creating therapeutics that can effectively treat tuberculosis infections caused by PZA-resistant strains of M. tuberculosis. nih.govumn.edu

The following table summarizes the key research findings on the development of novel this compound/pyrazinamide analogs:

| Analog Class | Key Structural Modification | Mechanism to Overcome Resistance | Research Findings |

| Pyrazinoic Acid Esters | Esterification of the carboxylic acid group of POA | Bypasses the need for pyrazinamidase activation by utilizing other mycobacterial esterases for hydrolysis. | - Active against PZA-resistant strains, including M. bovis and M. avium. edgehill.ac.uknih.gov- Long-chain alcohol moiety may also contribute to antimycobacterial activity. nih.gov |

| Pyrazinoic Acid Analogs | Substitutions on the pyrazine ring | Direct interaction with the target (PanD) without the need for prodrug activation. | - Alkylamino substitutions at the 3 and 5 positions are 5-10 times more potent than POA. nih.govdigitellinc.comnih.gov- These analogs show binding affinity to the PanD enzyme. nih.govdigitellinc.com |

Advanced Research Methodologies and Future Directions in Morinamide Studies

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling provide in silico platforms to investigate the structural, energetic, and dynamic properties of chemical compounds and their interactions with biological targets [2, 20, previous searches]. These methods are invaluable in drug discovery, offering insights that complement experimental studies and accelerate the identification and optimization of drug candidates [18, previous searches].

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) with a protein target [11, 18, previous searches]. This method is particularly relevant for understanding how Morinamide interacts with its known target, the FAS-II enzyme complex, which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis frontiersin.organr.fr. By simulating the molecular recognition process, docking studies can identify key residues involved in binding, characterize the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate binding energies. While specific detailed molecular docking studies focused solely on this compound's interaction with FAS-II were not extensively found in the current literature, the principle applies directly to its mechanism. For instance, similar studies have been conducted for other antitubercular agents and their targets within M. tuberculosis, such as the MurB enzyme or various components of the FAS-I and FAS-II systems nih.govnih.govmdpi.com. These studies aim to understand the precise binding modes that lead to enzymatic inhibition, which is crucial for rational drug design and the development of more potent analogs.

Table 1: Illustrative Molecular Docking Parameters

| Parameter | Description | Typical Application in Antitubercular Research |

|---|---|---|

| Binding Energy (kcal/mol) | Quantitative measure of interaction strength | Lower values indicate stronger binding |

| RMSD (Å) | Root Mean Square Deviation of ligand poses | Indicates consistency of binding poses |

| Interacting Residues | Amino acids in the protein's binding site | Identifies key contact points |

Molecular dynamics (MD) simulations extend the insights from static docking studies by providing a time-dependent view of molecular interactions [25, previous searches]. MD simulations track the movement of atoms and molecules over time, allowing researchers to observe conformational changes in both the ligand and the protein, and to refine binding affinity calculations by accounting for flexibility and solvent effects [29, previous searches]. For this compound, MD simulations could offer a deeper understanding of how the compound binds to and stabilizes or destabilizes the FAS-II complex, or how it might traverse the complex mycobacterial cell wall mdpi.com. Such simulations can reveal dynamic aspects of ligand-protein interactions, the stability of the drug-target complex, and the energetic landscape of binding, providing crucial information for optimizing drug efficacy and reducing resistance [9, 10, 13, 30, previous searches].

In silico prediction of drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties is a crucial step in early drug discovery to filter out compounds with undesirable pharmacokinetic profiles, thereby reducing the high attrition rates in drug development [16, 19, 23, 27, 28, previous searches]. These predictions leverage computational models, often based on machine learning and quantitative structure-activity relationship (QSAR) approaches, to estimate various physicochemical and pharmacokinetic parameters from a compound's chemical structure nih.govresearchgate.net.

For this compound, basic computed properties are available, such as its molecular weight of 222.24 g/mol and a predicted XlogP of -0.8 researchgate.netnih.gov. These parameters contribute to an initial assessment of its drug-likeness. While comprehensive in silico ADME studies specifically on this compound were not detailed in the search results, general methodologies exist to predict properties like aqueous solubility, blood-brain barrier permeability, and gastrointestinal absorption iapchem.orgmdpi.com. Such predictions are vital for understanding how this compound behaves within a biological system and for guiding potential modifications to improve its pharmacological attributes.

Table 2: Key In silico Drug-likeness and Bioavailability Parameters

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Molecular Weight | Mass of the molecule | General drug-likeness rule (e.g., Lipinski's Rule of Five) [18, previous searches] |

| LogP/XlogP | Lipophilicity (oil-water partition coefficient) | Predicts permeability across biological membranes researchgate.netnih.gov |

| H-bond Donors/Acceptors | Number of hydrogen bond donors/acceptors | Influences solubility and permeability [18, previous searches] |

| TPSA (Topological Polar Surface Area) | Surface area of polar atoms | Correlates with passive molecular transport nih.gov |

| Solubility | Ability to dissolve in a solvent | Affects absorption and distribution iapchem.orgmdpi.com |

Electronic structure calculations, rooted in quantum mechanics, provide fundamental insights into the electronic properties, reactivity, and stability of molecules [2, 5, 18, 22, previous searches]. These "first-principles" methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine the wavefunctions of electrons, offering a detailed understanding of chemical bonding, molecular orbitals, and charge distribution ornl.govnorthwestern.edu. For this compound, electronic structure calculations could elucidate its precise electronic configuration, potential sites for chemical reactions, and the nature of its interactions with its biological environment at an atomic level. This can be particularly useful for understanding its prodrug conversion to Pyrazinamide (B1679903) or its interaction with specific enzymatic sites ornl.gov. While direct detailed quantum chemical studies on this compound were not prominently featured in the search results, the application of such methods is foundational for a comprehensive understanding of any drug molecule's intrinsic properties [1, 8, previous searches].

Omics-Based Research in Mycobacterial Response to this compound

Omics technologies, including proteomics and metabolomics, enable a comprehensive, systems-level understanding of biological responses to external stimuli, such as drug exposure [13, 19, previous searches]. By profiling the entire complement of proteins or metabolites within a biological system, these approaches can reveal global changes in cellular pathways and adaptive mechanisms employed by pathogens in response to drug treatment.

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions [4, 7, 8, 17, previous searches]. In the context of this compound, proteomics profiling of Mycobacterium tuberculosis after exposure to the compound could identify specific proteins whose expression levels are altered. This could reveal direct targets beyond FAS-II, or compensatory mechanisms employed by the bacterium to resist the drug's effects. For example, studies on M. tuberculosis exposed to other antitubercular drugs like isoniazid (B1672263) or rifampicin (B610482) have identified significant changes in protein expression related to metabolic remodeling and stress responses, indicating how the pathogen protects itself nih.govmdpi.com. Such insights are critical for identifying synergistic drug targets and understanding drug resistance mechanisms.

Metabolomics focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolic processes [6, 15, 19, 20, 25, previous searches]. Given this compound's known inhibition of mycolic acid synthesis, metabolomics profiling of M. tuberculosis treated with this compound would be highly informative. It could directly quantify changes in mycolic acid precursors, intermediate metabolites in the FAS-II pathway, and other downstream or upstream metabolic pathways affected by the drug frontiersin.orgnih.gov. Similar metabolomic studies have been successfully applied to M. tuberculosis to understand its response to various stresses and other antimycobacterial agents, revealing metabolic adaptations and potential biomarkers for drug resistance frontiersin.orgmdpi.comnih.govnih.gov. While specific data on this compound's impact on the mycobacterial proteome or metabolome were not found in the provided search results, these "omics" approaches represent a vital future direction for comprehensively dissecting its precise effects and the bacterial counter-responses.

Table 3: Omics-Based Research Applications in Mycobacterial Studies

| Omics Field | Focus Area | Potential Insights for this compound Studies |

|---|---|---|

| Proteomics | Protein expression, modification, and interaction | Identification of direct/indirect protein targets, stress response pathways, resistance mechanisms nih.govplos.orgnih.govfrontiersin.org |

Lipidomics in Mycobacterial Cell Wall Homeostasis and Drug Action

The mycobacterial cell wall is a unique and complex structure, distinguished by its high lipid content, which can account for up to 60 percent of its composition. jaypeedigital.com Key lipid components, such as mycolic acids, cord factor (trehalose 6,6'-dimycolate), cardiolipin, Wax D, and sulfatides, are crucial for the structural integrity, impermeability, and pathogenic characteristics of Mycobacterium tuberculosis. patsnap.comjaypeedigital.com

This compound exerts its antitubercular effect by specifically targeting the biosynthesis of mycolic acids. biosynth.compatsnap.com It interferes with the fatty acid synthase II (FAS-II) enzyme complex, which is vital for the elongation of fatty acids into these long-chain fatty acids. patsnap.com By binding to and inhibiting key enzymes within this complex, this compound effectively halts the production of mycolic acids. patsnap.com This disruption compromises the robustness and impermeability of the mycobacterial cell wall, leading to its weakening, increased susceptibility to osmotic stress, and subsequent bacterial cell death. patsnap.com

Research in lipidomics, the large-scale study of pathways and networks of cellular lipids, offers a powerful approach to further elucidate the intricate roles of lipids in mycobacterial cell wall homeostasis and how antimicrobial agents like this compound interact with these pathways. Such studies can provide mechanistic explanations for drug pharmacokinetic variability and help in understanding the broader impact of drug action on mycobacterial physiology. researchgate.net

Novel Drug Delivery Systems Research (Pre-clinical Focus)

The development of novel drug delivery systems is a critical area in enhancing the efficacy and safety of antimicrobial agents, particularly for challenging infections like tuberculosis. These systems aim to improve physicochemical, biopharmaceutical, and pharmacokinetic properties of drugs, including controlling and extending drug release in the body. google.compharmaoffer.com

Targeted Delivery Approaches (Active and Passive Strategies)

Targeted drug delivery strategies, encompassing both active and passive approaches, hold significant promise for improving the therapeutic index of antitubercular agents like this compound. Active targeting involves the conjugation of drugs or drug carriers with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells, such as infected macrophages where M. tuberculosis resides. This approach can increase drug accumulation at the site of infection, potentially reducing systemic toxicity and improving efficacy. Passive targeting, on the other hand, often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in inflamed or infected tissues due to leaky vasculature and impaired lymphatic drainage. While general research in targeted delivery systems for antimicrobial agents is ongoing, specific pre-clinical data detailing active or passive targeted delivery approaches for this compound were not explicitly found in the current literature. However, given this compound's role as an antitubercular agent, research into such strategies would be highly relevant to enhance its delivery to mycobacterial infection sites.

Development and Evaluation of Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer several advantages for antimicrobial agents, including improved drug solubility, enhanced bioavailability, sustained drug release, and the potential for targeted delivery to infected cells or tissues. These systems typically involve incorporating active agents into lipid and/or polymer-based nanoparticles. googleapis.com The release of the drug from biodegradable nanoparticles can be controlled by factors such as the desorption of surface-bound drug, diffusion through the matrix structure, or erosion of the carrier material. googleapis.com Despite the general advancements in nanoparticle technology for drug delivery, specific pre-clinical studies focused on the development and evaluation of this compound-loaded nanoparticle systems were not detailed in the reviewed literature. Future research could explore the encapsulation of this compound in various nanoparticle formulations (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) to optimize its pharmacokinetic profile, reduce dosing frequency, and improve its therapeutic efficacy against M. tuberculosis.

Prodrug Design Strategies for Enhanced Pharmacological Performance

This compound itself exemplifies a successful prodrug design strategy, as it functions as a prodrug for Pyrazinamide. wikipedia.orgmdpi.comresearchgate.netnih.gov Prodrugs are pharmacologically inactive compounds that undergo enzymatic or chemical transformation in vivo to release the active drug. google.com This strategy is employed to overcome various limitations of the parent drug, such as poor solubility, instability, low bioavailability, or lack of tissue specificity. In the case of this compound, its conversion to pyrazinoate through an enzymatic process is crucial for its antitubercular activity, which is also influenced by the pH of the environment, showing increased activity in acidic conditions. mdpi.comresearchgate.net This inherent prodrug nature of this compound contributes to its pharmacological performance by facilitating its delivery and activation within the host, particularly in the acidic environment often found in mycobacterial lesions. Further prodrug design strategies could potentially focus on optimizing the conversion rate, improving tissue penetration, or reducing off-target effects of the active metabolite.

Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (Pre-clinical)

Combination therapy is a cornerstone in the treatment of tuberculosis to enhance efficacy, shorten treatment duration, and prevent the emergence of drug-resistant strains. patsnap.com this compound is commonly used as part of multi-drug regimens. patsnap.comresearchgate.net

Pre-clinical investigations have demonstrated synergistic interactions when Pyrazinamide (the active form of this compound) is combined with other antitubercular agents. For instance, Pyrazinamide has shown synergistic interaction with TMC207 (bedaquiline), an investigational diarylquinoline compound that inhibits mycobacterial ATP synthase. jaypeedigital.com This synergy suggests that combining this compound with novel agents targeting different pathways could lead to improved treatment outcomes.

Table 1: Synergistic Interactions of Pyrazinamide (this compound's Active Form) with Other Antimicrobial Agents

| Active Agent (from this compound) | Interacting Antimicrobial Agent | Observed Interaction | Reference |

| Pyrazinamide | TMC207 (Bedaquiline) | Synergistic | jaypeedigital.com |

| Pyrazinamide | Isoniazid, Rifampicin, Ethambutol | Co-administered in combination therapy | patsnap.comresearchgate.net |

Development of Diagnostic Tools Based on this compound Resistance Biomarkers

The increasing prevalence of drug-resistant Mycobacterium tuberculosis strains underscores the critical need for advanced diagnostic tools capable of rapidly identifying resistance. biosynth.compatsnap.comacs.org this compound's mechanism of action, involving the inhibition of mycolic acid synthesis via the FAS-II enzyme complex, makes resistance mechanisms related to these pathways particularly relevant. patsnap.com

This compound is utilized in laboratory settings for studying bacterial resistance mechanisms and developing novel therapeutic agents. biosynth.com Resistance to antitubercular drugs can arise from mutations in the M. tuberculosis genome that affect drug targets or metabolic pathways. researchgate.net Molecular diagnostics, which involve comprehensive profiling of drug-resistant mutations, are essential for enabling targeted therapy selection. researchgate.net

The development of specific diagnostic tools based on this compound resistance biomarkers would involve identifying genetic mutations or phenotypic changes in M. tuberculosis that confer resistance to this compound. Such biomarkers could include mutations in genes encoding components of the FAS-II complex or other enzymes involved in mycolic acid biosynthesis. Rapid detection of these biomarkers could guide clinicians in selecting appropriate treatment regimens, thereby preventing treatment failure and limiting the spread of drug-resistant TB. While the general importance of resistance biomarkers for antitubercular drugs is well-recognized, the specific development of diagnostic tools solely based on this compound resistance biomarkers was not extensively detailed in the provided search results, highlighting an area for focused future research.

Q & A

Q. What is the mechanism of action of Morinamide against Mycobacterium tuberculosis?

this compound (C₁₂H₁₃N₄O₂·HCl) inhibits mycobacterial growth by targeting enzymes critical for cell wall synthesis. Studies suggest it interferes with mycolic acid biosynthesis, a key component of the bacterial envelope. Researchers should validate this mechanism using in vitro enzymatic assays (e.g., measuring inhibition of Ag85 complex proteins) coupled with structural analysis via X-ray crystallography or molecular docking simulations. Comparative studies with first-line drugs like isoniazid can clarify specificity .

Q. What are the standard protocols for synthesizing and characterizing this compound hydrochloride in laboratory settings?

Synthesis involves reacting pyrazinecarboxamide derivatives with 4-normophenylmethylamine under controlled acidic conditions. Purification steps (e.g., recrystallization in ethanol) and characterization require:

- Purity validation : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase).

- Structural confirmation : ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.8–8.2 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹).

- Stability testing : Accelerated degradation studies under varying pH and temperature .

Q. What validated in vitro models assess this compound’s activity against drug-resistant TB strains?

Use the microplate Alamar Blue assay (MABA) or mycobacterial growth indicator tube (MGIT) system with clinical isolates (e.g., MDR-TB strains). Include controls for:

- Minimum inhibitory concentration (MIC) : Compare with WHO-recommended critical concentrations.

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., Vero cells) to calculate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data of this compound across preclinical studies?

Conflicting results often arise from variability in:

- Dosage regimens : Adjust for murine metabolic rates (e.g., human-equivalent dose calculations).

- Bacterial inoculum size : Standardize to 10⁵–10⁶ CFU/mL in infection models.

- Resistance profiles : Genotype clinical isolates for mutations in inhA or katG genes. Apply meta-analysis frameworks (e.g., Cochrane systematic review protocols) to aggregate data and identify confounding variables .

Q. What strategies optimize this compound’s therapeutic index while maintaining anti-tubercular potency?

- Structural analogs : Modify the pyrazine core to enhance bioavailability (e.g., lipophilic substituents for better membrane penetration).

- Nanoparticle delivery : Encapsulate in PLGA nanoparticles to reduce renal clearance and prolong half-life.

- Combination therapy : Screen synergistic partners (e.g., bedaquiline) using checkerboard assays to lower effective doses .

Q. How should researchers design longitudinal studies to evaluate this compound’s potential resistance development?

- Serial passage assays : Expose M. tuberculosis to sub-inhibitory this compound concentrations over 20–30 generations.

- Whole-genome sequencing : Identify emergent mutations (e.g., in ndh or ethA genes) linked to resistance.

- Pharmacodynamic modeling : Use hollow-fiber infection models to simulate human pharmacokinetics and predict resistance thresholds .

Q. What methodologies address variability in this compound’s toxicity profiles across animal models?

- Dose escalation studies : Determine median lethal dose (LD₅₀) in multiple species (e.g., mice: 2750 mg/kg i.p.) and compare organ-specific histopathology.

- Biomarker panels : Monitor serum creatinine (renal toxicity) and ALT/AST (hepatic damage) in chronic dosing regimens.

- PK/PD integration : Correlate plasma AUC₀–₂₄ with toxicity markers to establish safety margins .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze this compound’s efficacy in heterogeneous TB infection models?

Q. What criteria validate this compound’s in vivo efficacy data for regulatory submission?

Follow WHO TB drug development guidelines:

- Primary endpoint : Sterilization of lung/spleen homogenates after 28-day treatment.

- Quality controls : Blind culture readings and randomize animal cohorts.

- Reproducibility : Replicate findings in two independent labs using identical protocols .

Ethical & Methodological Considerations

Q. How can researchers ensure ethical rigor in this compound trials involving vulnerable populations?

- Informed consent : Adapt protocols for illiterate participants using pictorial aids.

- Data safety monitoring boards (DSMBs) : Review adverse events monthly.

- Post-trial access : Plan for continued this compound supply in resource-limited settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。